[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
Molecular Formula |
C24H22FNO |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |
InChI Key |
HZCSEIOOIWCYMP-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Synonyms |
(1-(3-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Fluoropentyl Bromide
The 3-fluoropentyl side chain is synthesized from pentane-1,3-diol through selective fluorination:
-
Protection of Primary Alcohol : React pentane-1,3-diol with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the primary alcohol at C1.
-
Fluorination at C3 : Treat the protected diol with diethylaminosulfur trifluoride (DAST) to replace the C3 hydroxyl group with fluorine.
-
Deprotection and Bromination : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF), then convert the C1 hydroxyl to bromide using phosphorus tribromide (PBr₃).
Reaction Conditions :
N-Alkylation of Indole
Indole undergoes alkylation at the N1 position with 3-fluoropentyl bromide under basic conditions:
-
Base-Mediated Alkylation : Suspend indole in dimethylformamide (DMF), add sodium hydride (NaH) to deprotonate the N1 position, then introduce 3-fluoropentyl bromide.
Optimized Parameters :
-
Molar ratio (indole:NaH:alkylating agent): 1:1.2:1.5.
-
Temperature: 0°C → room temperature, 24 h.
-
Yield: 74% after column chromatography (silica gel, hexane/ethyl acetate 9:1).
Friedel-Crafts Acylation with Naphthalene-1-Carbonyl Chloride
Synthesis of Naphthalene-1-Carbonyl Chloride
Naphthalene-1-carboxylic acid is converted to its acid chloride using oxalyl chloride:
Coupling Reaction
The Friedel-Crafts acylation positions the naphthoyl group at the indole C3 position:
-
Lewis Acid Catalysis : Combine 1-(3-fluoropentyl)indole (1 eq) with naphthalene-1-carbonyl chloride (1.2 eq) and aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane.
-
Reaction Monitoring : Track progress via TLC (hexane/ethyl acetate 7:3).
Optimized Conditions :
-
Temperature: 0°C → reflux, 8 h.
-
Yield: 65% after purification (silica gel, gradient elution from hexane to 30% ethyl acetate).
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified using:
-
Flash Chromatography : Silica gel column with hexane/ethyl acetate (8:2 → 7:3) to isolate the target compound from unreacted starting materials and positional isomers.
-
Recrystallization : Dissolve purified product in hot isopropanol, cool to -20°C for 12 h to obtain crystalline solid (purity >98% by HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 8.0 Hz, 1H, naphthoyl H8), 8.25 (d, J = 7.6 Hz, 1H, indole H2), 7.92–7.85 (m, 3H, naphthoyl H2, H3, H6), 7.62–7.45 (m, 4H, indole H4–H7), 4.42 (t, J = 7.2 Hz, 2H, N-CH₂), 1.92–1.75 (m, 4H, pentyl H2, H4), 1.55–1.42 (m, 2H, pentyl H3), 1.08 (t, J = 6.8 Hz, 3H, pentyl H5).
-
LC-MS (ESI+) : m/z 359.44 [M+H]⁺, consistent with molecular formula C₂₄H₂₂FNO.
Comparative Analysis of Synthetic Routes
Alternative Alkylation Strategies
-
Mitsunobu Reaction : Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple indole with 3-fluoropentanol. However, this method yields <50% due to competing side reactions.
-
Phase-Transfer Catalysis : Use benzyltriethylammonium chloride (BTEAC) in a biphasic system (toluene/NaOH), improving yield to 70% but requiring extensive washing.
Acylation Catalysts
-
Zinc Chloride (ZnCl₂) : Less effective than AlCl₃, yielding 45% due to weaker Lewis acidity.
-
Ionic Liquids : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enables solvent-free reactions but complicates product isolation.
Challenges and Optimization Opportunities
-
Regioselectivity : Competing acylation at indole C2 or C4 positions necessitates strict temperature control (-10°C to 0°C).
-
Fluorine Stability : The 3-fluoropentyl chain is prone to hydrolysis under acidic conditions; neutral pH must be maintained during workup.
-
Scalability : Batch sizes >10 g suffer from reduced yields (55%) due to exothermic side reactions; gradual reagent addition mitigates this .
Chemical Reactions Analysis
Types of Reactions
AM2201 N-(3-fluoropentyl) isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
AM2201 N-(3-fluoropentyl) isomer has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the brain and other tissues.
Medicine: Research into potential therapeutic uses and the effects of synthetic cannabinoids on various medical conditions.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
Mechanism of Action
The mechanism of action of AM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors, primarily the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and memory. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and modulation of various signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
The pharmacological profile of naphthoylindole SCRAs depends on three regions:
Naphthoyl group : Modifications here alter receptor binding affinity.
Indole core : Substituents on the indole ring influence potency.
Alkyl side chain : Length and functional groups (e.g., fluorine) affect metabolic stability and receptor interaction .
Table 1: Key Structural Features of Analogous Compounds
| Compound | Naphthoyl Substituent | Indole Substituent | Alkyl Chain | Molecular Formula |
|---|---|---|---|---|
| Target Compound | None | 1-(3-Fluoropentyl) | 3-Fluoropentyl | C₂₄H₂₂FNO |
| AM-2201 | None | 1-(5-Fluoropentyl) | 5-Fluoropentyl | C₂₄H₂₂FNO |
| JWH-018 | None | 1-Pentyl | Pentyl | C₂₄H₂₃NO |
| JWH-073 | None | 1-Butyl | Butyl | C₂₃H₂₁NO |
| JWH-007 | None | 1-Pentyl, 2-Methyl | Pentyl + 2-methylindole | C₂₅H₂₅NO |
| MAM2201 | 4-Methylnaphthalene | 1-(5-Fluoropentyl) | 5-Fluoropentyl | C₂₅H₂₄FNO |
Receptor Affinity and Potency
- AM-2201: The 5-fluoropentyl substitution enhances CB₁ receptor binding affinity compared to non-fluorinated JWH-018, likely due to increased metabolic stability and lipophilicity .
- Target Compound : The 3-fluoropentyl chain may reduce CB₁ affinity compared to AM-2201, as fluorine positioning alters the side chain’s conformational flexibility and interaction with the receptor’s hydrophobic pocket .
- JWH-073 : The shorter butyl chain reduces potency by ~10-fold compared to JWH-018, emphasizing the importance of a 4–6 carbon chain for optimal activity .
- JWH-007 : The 2-methylindole substitution decreases potency, highlighting the sensitivity of the indole core to steric hindrance .
Table 2: Relative CB₁ Receptor Affinities (Inferred)
Metabolic Stability and Detection
- AM-2201 : The 5-fluoropentyl group resists oxidative metabolism, prolonging its half-life and leading to detectable metabolites like fluoropentyl-indole-carboxylic acids .
- Target Compound: The 3-fluoropentyl chain may undergo faster β-oxidation, producing distinct metabolites (e.g., 3-fluoropentanoic acid derivatives), though specific data are lacking.
- JWH-018: Non-fluorinated pentyl chains are rapidly metabolized to pentanoic acid intermediates, shortening duration of action .
Regulatory and Pharmacological Implications
- Legality : The target compound is likely prohibited under analog acts (e.g., U.S. Federal Analogue Act) due to structural similarity to Schedule I substances like AM-2201 and JWH-018 .
- Clinical Effects : Expected effects include CB₁-mediated hypothermia, catalepsy, and psychoactivity, but reduced potency compared to AM-2201 may lower abuse liability .
Biological Activity
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as AM-2201, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of natural cannabinoids found in cannabis. This compound is structurally similar to other synthetic cannabinoids but features a fluorinated pentyl chain, which may influence its biological activity and receptor interactions.
Chemical Structure and Properties
The molecular formula of AM-2201 is C24H22FNO, with a molecular weight of approximately 359.4 g/mol. Its structure includes an indole moiety linked to a naphthalenyl group, which is characteristic of many synthetic cannabinoids.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FNO |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 335161-24-5 |
AM-2201 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2, with a notable selectivity for CB1 receptors. This interaction leads to various physiological effects, including analgesia, altered mood, and appetite modulation. The fluorine substitution at the 3-position of the pentyl chain is hypothesized to enhance receptor binding affinity and potency compared to non-fluorinated analogs.
Pharmacokinetics
A study developed a sensitive method for quantifying AM-2201 and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method demonstrated high recovery rates and stability of AM-2201 in plasma samples, allowing for effective pharmacokinetic and metabolic studies. Following subcutaneous administration in rats at a dose of 0.3 mg/kg, AM-2201 concentrations were measured at approximately 4.8 µg/L after 8 hours, indicating significant systemic exposure .
Biological Effects
Research indicates that AM-2201 exhibits potent psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Notable findings include:
- Analgesic Effects : AM-2201 has been shown to produce analgesia in animal models, implicating its potential use in pain management.
- Behavioral Changes : Studies have observed alterations in locomotor activity and anxiety-like behaviors in rodents administered with AM-2201.
Safety and Toxicity
Despite its therapeutic potential, AM-2201 poses significant risks associated with synthetic cannabinoids, including:
- Toxicological Concerns : Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including psychosis, seizures, and cardiovascular complications.
- Dependence and Abuse Potential : The compound's psychoactive properties raise concerns regarding its potential for abuse and dependence.
Case Studies
Several case studies have documented the effects of AM-2201 in human subjects:
- Case Study A : A young adult presented with acute psychosis after using a synthetic cannabinoid product containing AM-2201. The patient exhibited agitation, hallucinations, and tachycardia.
- Case Study B : Emergency room visits related to synthetic cannabinoid use have increased significantly, with AM-2201 frequently identified as a component in analyzed products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
